![molecular formula C20H19N5O2S B2717802 4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034200-94-5](/img/structure/B2717802.png)
4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a unique structure comprised of multiple heterocycles, which contribute to its biological properties. The key structural elements include:
- A thiazole ring.
- A quinoxaline moiety.
- A pyrrole derivative.
Antiviral Activity
Research has shown that quinoxaline derivatives exhibit significant antiviral properties. In a study evaluating various quinoxaline compounds, it was found that certain derivatives displayed potent inhibitory effects against HIV reverse transcriptase (RT). For example, compounds with structural similarities to the target compound demonstrated EC50 values in the low nanomolar range (around 3.1 nM), indicating strong antiviral activity comparable to established drugs like nevirapine .
Table 1: Antiviral Activity of Quinoxaline Derivatives
Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
---|---|---|---|
Nevirapine (NVP) | 6.7 | 96171 | 14353 |
Compound 3 | 3.1 | 98576 | 31798 |
Compound 12 | 1576 | 116818 | 74 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using cell viability assays. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral activity, is crucial for determining the therapeutic potential of the compound. The higher the SI, the safer the compound is considered for therapeutic use. In studies, compounds similar to our target showed varying levels of cytotoxicity, with some maintaining a favorable SI indicating potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to inhibit specific enzyme targets involved in viral replication and cellular processes. The quinoxaline core is known for its interaction with nucleic acid synthesis pathways and enzyme inhibition mechanisms.
Enzyme Inhibition
Inhibitory assays indicated that certain derivatives could effectively inhibit HIV RT by competing with natural substrates or binding to allosteric sites. This mechanism is critical in preventing viral replication and offers a pathway for therapeutic intervention in HIV infections .
Study on Quinoxaline Derivatives
A comprehensive study evaluated a series of quinoxaline derivatives for their biological activities including anti-HIV and cytotoxic properties. Among these compounds, several exhibited promising results with low EC50 values against HIV and acceptable CC50 values indicating manageable toxicity levels. The findings suggest that structural modifications can significantly enhance biological activity while reducing toxicity .
Clinical Implications
The promising antiviral activity coupled with manageable cytotoxicity positions compounds like this compound as potential candidates for further development into antiviral therapies.
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of thiazole and pyrrole rings into the structure enhances the antimicrobial potency due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound's complex structure suggests potential anticancer activity. Studies indicate that quinoxaline derivatives can inhibit tumor growth by interfering with DNA replication processes. The thiazole moiety has been associated with cytotoxic effects against cancer cell lines, making this compound a candidate for further anticancer drug development .
Anti-inflammatory Effects
Quinoxaline derivatives have also been reported to exhibit anti-inflammatory properties. The mechanism involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. This property is particularly relevant for conditions like arthritis and other inflammatory diseases .
Synthesis Approaches
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. Notable methods include:
- Povarov Reaction : This reaction facilitates the formation of quinoxaline structures through the condensation of amines with aldehydes and ketones in the presence of an acid catalyst .
- Cyclization Reactions : Cyclization strategies involving thiazole and pyrrole derivatives can be employed to construct the desired heterocyclic framework efficiently.
Case Study 1: Antimicrobial Screening
A series of synthesized quinoxaline derivatives were tested for their antimicrobial efficacy against standard bacterial strains. Results indicated that modifications to the thiazole ring significantly enhanced activity against Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds similar to 4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibited IC50 values in the nanomolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Data Tables
特性
IUPAC Name |
4-methyl-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-17(28-20(21-12)24-8-4-5-9-24)19(27)22-13-10-16-18(26)23-14-6-2-3-7-15(14)25(16)11-13/h2-9,13,16H,10-11H2,1H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARQKKFKPSNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。